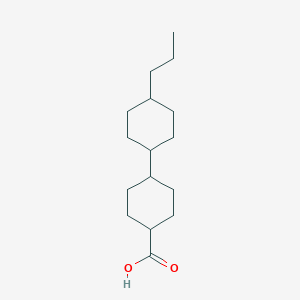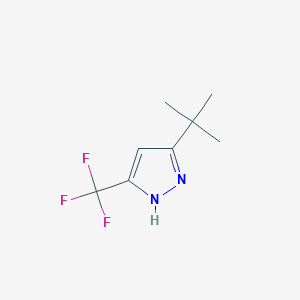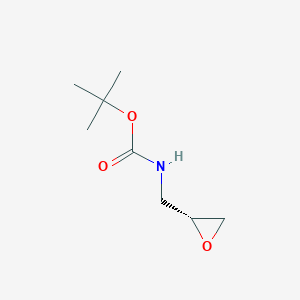![molecular formula C8H17NO2Si B132372 Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) CAS No. 153362-12-0](/img/structure/B132372.png)
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in a variety of fields. This compound is also known as TMS-cyclopropane and is commonly used as a reagent in organic synthesis. In
Mécanisme D'action
The mechanism of action of TMS-cyclopropane involves the activation of carbon-carbon bonds in the cyclopropane ring. This activation allows for the formation of new chemical bonds with other molecules, leading to the synthesis of new compounds. The reaction proceeds via a cyclopropane ring-opening mechanism, which is facilitated by the presence of the trimethylsilyl group.
Effets Biochimiques Et Physiologiques
TMS-cyclopropane has not been extensively studied for its biochemical or physiological effects. However, it has been shown to be a relatively stable compound under normal laboratory conditions. It is not known to be toxic or carcinogenic, and it does not pose a significant risk to human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
TMS-cyclopropane has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available from commercial suppliers. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TMS-cyclopropane has some limitations. It is not a particularly reactive reagent and may require the use of additional catalysts or conditions to achieve high yields of desired products.
Orientations Futures
There are several potential directions for future research on TMS-cyclopropane. One area of interest is the development of new synthetic methods that utilize TMS-cyclopropane as a key reagent. Another area of interest is the exploration of TMS-cyclopropane as a potential drug candidate or as a tool for studying biological systems. Additionally, further studies may be needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-cyclopropane.
In conclusion, TMS-cyclopropane is a chemical compound that has been the subject of scientific research due to its potential applications in organic synthesis and other fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMS-cyclopropane have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of TMS-cyclopropane involves the reaction of cyclopropanecarboxylic acid with trimethylsilylamine in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of methyl iodide. The yield of TMS-cyclopropane can be improved by using a higher concentration of trimethylsilylamine and a lower concentration of cyclopropanecarboxylic acid.
Applications De Recherche Scientifique
TMS-cyclopropane has been widely used in organic synthesis as a reagent for the preparation of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. TMS-cyclopropane has also been used in the development of new methods for the synthesis of complex molecules.
Propriétés
IUPAC Name |
methyl 1-(trimethylsilylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-11-7(10)8(5-6-8)9-12(2,3)4/h9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHCIBXBANSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


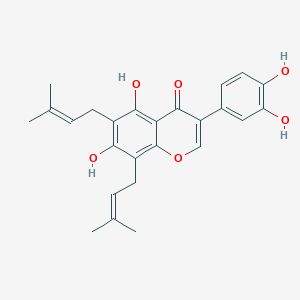
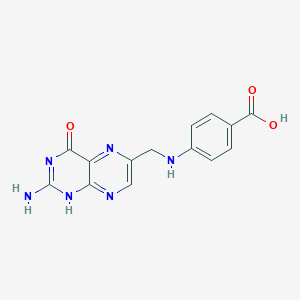
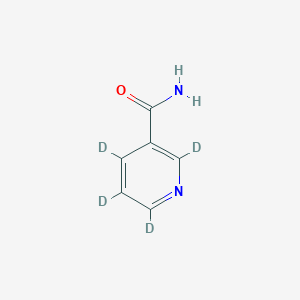
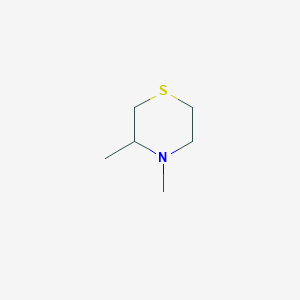
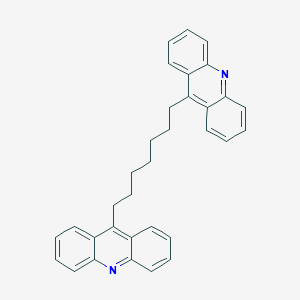
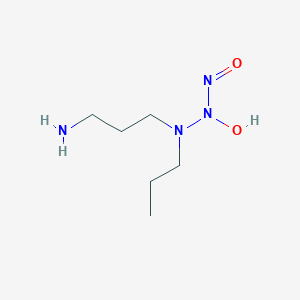
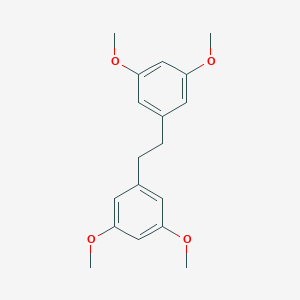
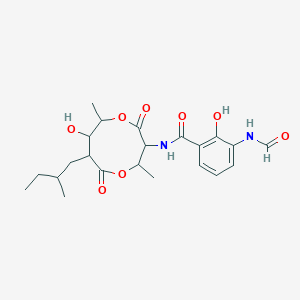
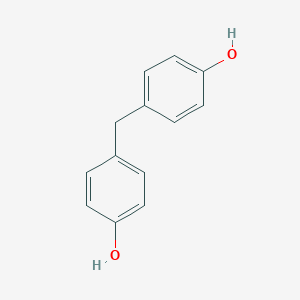
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
